molecular formula C12H12O B13982326 Benzoylcyclopenten CAS No. 21573-70-6

Benzoylcyclopenten

Cat. No.: B13982326
CAS No.: 21573-70-6
M. Wt: 172.22 g/mol
InChI Key: QPSWNEGDKNKWFL-UHFFFAOYSA-N
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Description

Benzoylcyclopenten is an organic compound characterized by a benzoyl group attached to a cyclopentene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylcyclopenten can be synthesized through several methods. One common approach involves the reaction of cyclopentene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This Friedel-Crafts acylation reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: Benzoylcyclopenten undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzoylcyclopentene oxide using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield cyclopentylmethanol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles in the presence of a catalyst like aluminum chloride.

Major Products:

    Oxidation: Benzoylcyclopentene oxide.

    Reduction: Cyclopentylmethanol derivatives.

    Substitution: Substituted this compound compounds.

Scientific Research Applications

Benzoylcyclopenten has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoylcyclopenten involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, its derivatives may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific structure and functional groups of the this compound derivative being studied.

Comparison with Similar Compounds

    Benzoylcyclopentane: Similar structure but lacks the double bond in the cyclopentene ring.

    Cyclopentylbenzene: Contains a cyclopentane ring attached to a benzene ring without the carbonyl group.

    Benzoylcyclohexene: Features a six-membered ring instead of a five-membered cyclopentene ring.

Uniqueness: Benzoylcyclopenten is unique due to the presence of both a benzoyl group and a cyclopentene ring, which imparts distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that are not possible with its similar counterparts.

Properties

CAS No.

21573-70-6

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

cyclopenten-1-yl(phenyl)methanone

InChI

InChI=1S/C12H12O/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2

InChI Key

QPSWNEGDKNKWFL-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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